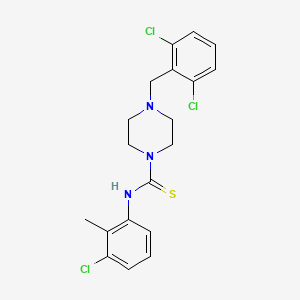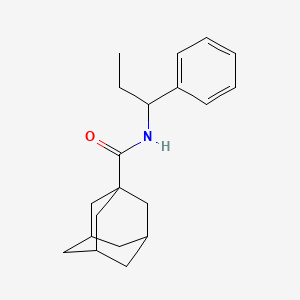
4-(1,3-benzoxazol-2-ylthio)-2-butyn-1-yl 2-thiophenecarboxylate
Vue d'ensemble
Description
4-(1,3-benzoxazol-2-ylthio)-2-butyn-1-yl 2-thiophenecarboxylate, also known as BBOT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BBOT is a heterocyclic compound that contains a benzoxazole ring and a butynyl group. It has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Mécanisme D'action
The mechanism of action of 4-(1,3-benzoxazol-2-ylthio)-2-butyn-1-yl 2-thiophenecarboxylate depends on its application. As a fluorescent probe, 4-(1,3-benzoxazol-2-ylthio)-2-butyn-1-yl 2-thiophenecarboxylate binds to metal ions and undergoes a change in fluorescence, which can be detected using spectroscopic techniques. As a photosensitizer, 4-(1,3-benzoxazol-2-ylthio)-2-butyn-1-yl 2-thiophenecarboxylate absorbs light energy and produces reactive oxygen species, which can damage cancer cells. As an enzyme inhibitor, 4-(1,3-benzoxazol-2-ylthio)-2-butyn-1-yl 2-thiophenecarboxylate binds to the active site of the enzyme and prevents its activity, leading to a potential therapeutic effect.
Biochemical and Physiological Effects:
4-(1,3-benzoxazol-2-ylthio)-2-butyn-1-yl 2-thiophenecarboxylate has been shown to have minimal toxicity in vitro and in vivo studies. However, its effects on biological systems depend on its concentration and application. As a photosensitizer, 4-(1,3-benzoxazol-2-ylthio)-2-butyn-1-yl 2-thiophenecarboxylate can induce cell death in cancer cells, while sparing normal cells. As an enzyme inhibitor, 4-(1,3-benzoxazol-2-ylthio)-2-butyn-1-yl 2-thiophenecarboxylate can potentially inhibit the activity of enzymes involved in disease processes.
Avantages Et Limitations Des Expériences En Laboratoire
4-(1,3-benzoxazol-2-ylthio)-2-butyn-1-yl 2-thiophenecarboxylate has several advantages for lab experiments, including its fluorescent properties, which make it useful for detecting metal ions in biological samples. Additionally, its potential applications in photodynamic therapy and enzyme inhibition make it a promising compound for therapeutic development. However, 4-(1,3-benzoxazol-2-ylthio)-2-butyn-1-yl 2-thiophenecarboxylate also has limitations, including its low solubility in water, which can affect its bioavailability and potential toxicity.
Orientations Futures
There are several future directions for 4-(1,3-benzoxazol-2-ylthio)-2-butyn-1-yl 2-thiophenecarboxylate research, including the development of new synthetic methods to improve yield and purity. Additionally, 4-(1,3-benzoxazol-2-ylthio)-2-butyn-1-yl 2-thiophenecarboxylate could be further studied for its potential applications in enzyme inhibition and photodynamic therapy. Further research could also focus on improving the solubility and bioavailability of 4-(1,3-benzoxazol-2-ylthio)-2-butyn-1-yl 2-thiophenecarboxylate for potential therapeutic development.
Applications De Recherche Scientifique
4-(1,3-benzoxazol-2-ylthio)-2-butyn-1-yl 2-thiophenecarboxylate has been used in various scientific research applications, including as a fluorescent probe for detecting metal ions, such as copper and zinc, in biological samples. It has also been used as a photosensitizer for photodynamic therapy, a treatment for cancer that involves the use of light and a photosensitizing agent to kill cancer cells. Additionally, 4-(1,3-benzoxazol-2-ylthio)-2-butyn-1-yl 2-thiophenecarboxylate has been studied as a potential inhibitor of enzymes involved in various diseases, such as Alzheimer's disease and cancer.
Propriétés
IUPAC Name |
4-(1,3-benzoxazol-2-ylsulfanyl)but-2-ynyl thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3S2/c18-15(14-8-5-11-21-14)19-9-3-4-10-22-16-17-12-6-1-2-7-13(12)20-16/h1-2,5-8,11H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXNKBNGQCGOEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC#CCOC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[4-(benzyloxy)benzylidene]-5-imino-2-(2-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4771859.png)
![N-allyl-1-[(2-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4771861.png)
![ethyl 3-(2-methylbenzyl)-1-[3-(3-pyridinyl)propanoyl]-3-piperidinecarboxylate](/img/structure/B4771872.png)

![methyl 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B4771883.png)
![4-({4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid](/img/structure/B4771890.png)
![6-(4-acetylphenyl)-3-(4-methylphenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B4771892.png)

![2-(4-methoxyphenyl)-2-oxoethyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-4-oxobutanoate](/img/structure/B4771914.png)
![4-methyl-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4771919.png)
![5-[(1-tert-butyl-1H-pyrrol-2-yl)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4771933.png)
![4-[3-(1-naphthylmethoxy)benzylidene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B4771948.png)

